molecular formula C22H21FN4O3S2 B2410613 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1189940-53-1

2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2410613
CAS No.: 1189940-53-1
M. Wt: 472.55
InChI Key: TWYCOCRFJIVYFZ-UHFFFAOYSA-N
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Description

2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core substituted with a chloro group, a carboxylate ester, and an amino-oxoethoxy side chain, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[6-(3-fluorophenyl)sulfonylpyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c23-17-5-4-8-19(15-17)32(29,30)21-10-9-20(24-25-21)31-16-22(28)27-13-11-26(12-14-27)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCOCRFJIVYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Amino-Oxoethoxy Side Chain: The amino-oxoethoxy side chain can be introduced through a nucleophilic substitution reaction using appropriate amines and ethylene oxide derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary and secondary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate the activity of enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.

    Quinoline-2-carboxylate derivatives: Various derivatives with different substituents on the quinoline core, studied for their diverse biological activities.

Uniqueness

2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, amino-oxoethoxy side chain, and carboxylate ester makes it a versatile scaffold for further modifications and applications in medicinal chemistry and other fields.

Biological Activity

The compound 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one represents a class of pyridazine derivatives with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential mechanisms of action.

  • Molecular Formula : C19H20FN3O2S
  • Molecular Weight : 373.45 g/mol
  • CAS Number : 1189909-31-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyridazine derivatives. For instance, compounds featuring a fluorobenzenesulfonyl group showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 16 µM to 128 µM, indicating varying degrees of effectiveness against microbial growth .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

The compound MA-1156 was particularly noted for its potent antimicrobial properties, suggesting that the incorporation of fluorine atoms enhances antibacterial activity by affecting the electronic properties and lipophilicity of the molecule .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. For example, replacing certain substituents or altering the position of functional groups can lead to increased potency. The presence of a sulfonyl group, particularly when attached to a pyridazine ring, appears to enhance the interaction with bacterial targets, thereby improving efficacy against resistant strains .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Protein Synthesis : Some derivatives may inhibit ribosomal function, leading to reduced protein synthesis in bacteria.
  • Disruption of Metabolic Pathways : The sulfonyl and fluorinated groups may interfere with key metabolic processes in microbial cells.

Case Studies

A series of case studies have been documented focusing on the efficacy of pyridazine derivatives in clinical settings. For example:

  • Study on S. aureus : A clinical isolate was treated with various concentrations of a related compound, showing significant inhibition at sub-MIC levels. This study highlighted the potential for these compounds in treating infections caused by resistant strains.
  • Comparative Study on Fluorinated vs Non-Fluorinated Compounds : A comparative analysis demonstrated that fluorinated derivatives exhibited superior antimicrobial activity compared to their non-fluorinated counterparts, reinforcing the importance of fluorination in enhancing biological activity.

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